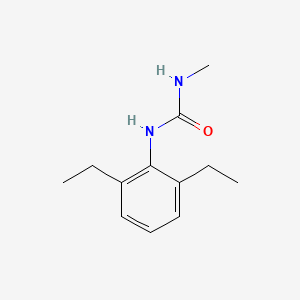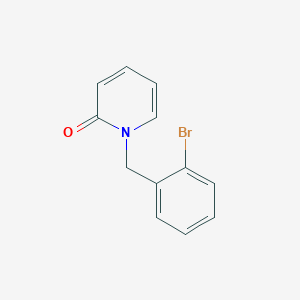
2-(oxolan-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxolan-2-yl)azepane, also known as oxazepane, is a cyclic organic compound with a molecular formula of C6H10O. It is a saturated heterocyclic compound with a ring of five carbon atoms and one oxygen atom. Oxazepane is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used as a precursor in the synthesis of diverse compounds such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. It has also been used as a building block in the synthesis of various bioactive compounds including antimicrobial agents, antitumor agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 2-(oxolan-2-yl)azepane is not well understood. It is believed that the cyclic structure of this compound may be responsible for its ability to interact with biological targets, such as enzymes, receptors, and transporters. Oxazepane may also interact with DNA and RNA, as well as other cellular components.
Biochemical and Physiological Effects
Oxazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to have anti-inflammatory and antitumor effects in animal models. The compound has also been shown to have antioxidant and anti-apoptotic effects in vitro.
実験室実験の利点と制限
The main advantage of using 2-(oxolan-2-yl)azepane in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a substrate in the synthesis of various organic compounds, and as a scaffold in the synthesis of various peptidomimetics. In addition, it is relatively easy to synthesize, and the reaction can be carried out in a short amount of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are numerous potential future directions for research involving 2-(oxolan-2-yl)azepane. These include the development of new synthesis methods for this compound, the exploration of its potential as a drug delivery system, the study of its mechanism of action, and the investigation of its potential as an anti-cancer agent. In addition, further research into its biochemical and physiological effects, as well as its potential applications in agriculture and food science, could provide valuable insight into its potential uses.
合成法
Oxazepane can be synthesized from the reaction of an aldehyde with an acyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The aldehyde is first reacted with the acyl chloride to form an oxazolone intermediate, which is then cyclized to form the 2-(oxolan-2-yl)azepane ring structure. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), and is usually completed within one hour.
科学的研究の応用
Oxazepane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, including antimicrobial agents, antitumor agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of various organic compounds, such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. In addition, 2-(oxolan-2-yl)azepane has been used as a scaffold in the synthesis of various peptidomimetics and as a substrate for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
2-(oxolan-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMNTUWZQNTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)

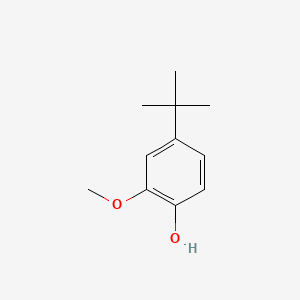
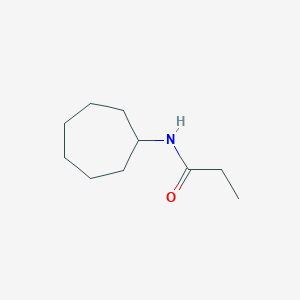
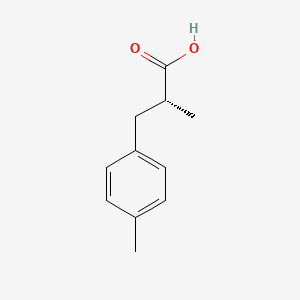
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
